2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

CAS No.: 644982-20-7

Cat. No.: VC2655823

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644982-20-7 |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid |

| Standard InChI | InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) |

| Standard InChI Key | PHZLCYDLZUDCEK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |

Introduction

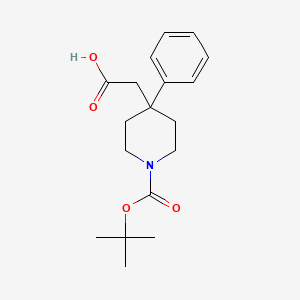

Chemical Identity and Structure

Nomenclature and Identification

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is identified by the CAS registry number 644982-20-7 and possesses the molecular formula C18H25NO4 with a corresponding molecular weight of 319.4 g/mol. This compound belongs to the broader class of piperidine derivatives, which are extensively utilized in pharmaceutical research and development due to their versatile chemical properties and biological relevance.

Structural Characteristics

The compound features several key structural elements that contribute to its chemical utility:

-

A central piperidine ring that provides a semi-rigid scaffold

-

A phenyl substituent at the 4-position of the piperidine ring

-

An acetic acid moiety also attached to the 4-position of the piperidine ring

-

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

The presence of the Boc protecting group is particularly significant as it serves to mask the reactivity of the piperidine nitrogen during synthetic manipulations, allowing for selective chemical transformations at other positions in the molecule. This protection strategy is commonly employed in the synthesis of complex organic molecules, especially those intended for pharmaceutical applications.

Physical and Chemical Properties

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid typically appears as a powder under standard conditions. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

The carboxylic acid functional group renders the compound acidic and provides a reactive handle for further chemical modifications. The Boc group remains stable under neutral and basic conditions but can be selectively cleaved under acidic conditions, a property that is often exploited in multi-step synthetic sequences.

Synthesis and Applications

Role as Chemical Intermediate

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid serves primarily as an intermediate in the synthesis of more complex molecules. The compound's structural features provide multiple handles for further chemical transformations:

-

The carboxylic acid group can participate in esterification, amide formation, and reduction reactions

-

The Boc-protected piperidine nitrogen can be deprotected under acidic conditions to enable further functionalization

-

The phenyl ring offers opportunities for additional substitution or modification

These characteristics make the compound valuable in constructing more intricate molecular architectures with potential applications in pharmaceutical development.

Applications in PROTAC Development

One of the most significant applications of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid and structurally related compounds is in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to drug discovery that enables the targeted degradation of specific proteins.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the protein of interest

-

A ligand that binds to an E3 ubiquitin ligase

-

A linker that connects these two binding elements

Compounds like 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid serve as semi-flexible linkers in PROTAC development . The semi-rigid nature of the piperidine core provides defined spatial orientation while still allowing sufficient flexibility for the formation of the critical ternary complex between the PROTAC, the target protein, and the E3 ligase.

The incorporation of rigidity into the linker region can significantly impact the three-dimensional orientation of the degrader and consequently affect ternary complex formation . This structural characteristic makes 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid particularly valuable in the rational design of effective protein degraders.

Structure-Activity Relationships

Comparison with Related Compounds

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid belongs to a family of structurally related compounds that vary in their substitution patterns. Table 2 presents a comparison of this compound with some of its structural analogs.

Table 2: Comparison of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid with Related Compounds

Current Research and Future Perspectives

Emerging Applications

Emerging applications for 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid include:

-

Advanced PROTAC Design: As understanding of PROTAC technology advances, compounds like 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid may find increasingly sophisticated applications as linkers in next-generation protein degraders .

-

Medicinal Chemistry Building Blocks: The compound's versatile structure makes it valuable as a building block for medicinal chemistry programs aimed at developing novel therapeutic agents.

-

Fragment-Based Drug Discovery: The 4-phenylpiperidine core could serve as a privileged structure in fragment-based approaches to drug design.

Research in these areas continues to expand the potential applications of this compound and its derivatives in pharmaceutical development.

Future Research Directions

Several promising research directions could further enhance our understanding and utilization of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid:

-

Comprehensive Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect the compound's properties and utility in various applications.

-

Optimization for PROTAC Applications: Further refinement of the compound's structure to enhance its performance as a linker in PROTAC molecules, potentially improving factors such as ternary complex formation and degradation efficiency.

-

Development of Improved Synthetic Routes: Exploration of more efficient and sustainable synthetic methodologies to access the compound and its derivatives.

-

Computational Modeling: Application of advanced computational techniques to predict how variations in the compound's structure might influence its behavior in complex biological systems.

These research directions hold promise for expanding the utility and applications of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume